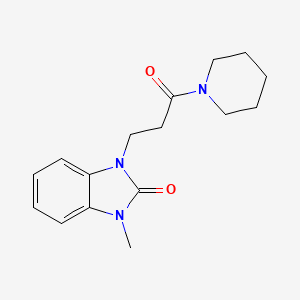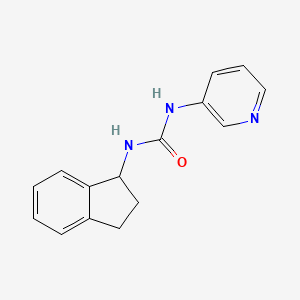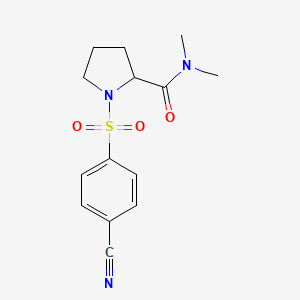
1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce pain and fever in animal models, indicating its potential as an analgesic and antipyretic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one in lab experiments is its ability to selectively inhibit the activity of COX-2, without affecting the activity of COX-1. This makes it a promising candidate for the development of new anti-inflammatory drugs with fewer side effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several possible future directions for research on 1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one. One possible direction is to further investigate its potential as an antitumor and antiviral agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing this compound with improved solubility and bioavailability could also be an area of future research.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one can be achieved through a multistep process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 1-methyl-2-nitrobenzimidazole with 3-piperidinopropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been reported to possess antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-13-7-3-4-8-14(13)19(16(17)21)12-9-15(20)18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSLVKSEMXOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-oxo-3-piperidin-1-ylpropyl)benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)



![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)